molecular formula C20H25ClN4O2S B2823605 N-(4-chlorophenethyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide CAS No. 921569-06-4

N-(4-chlorophenethyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide

Cat. No. B2823605
CAS RN: 921569-06-4
M. Wt: 420.96
InChI Key: HDAATFQOGCYPIW-UHFFFAOYSA-N
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Description

N-(4-chlorophenethyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide, also known as CUC-1009, is a novel compound that has been synthesized and studied for its potential use in scientific research.

Scientific Research Applications

Structural Analysis and Molecular Interactions

  • The structural analysis of chlorophenyl thiazole acetamides reveals their molecular orientations and intermolecular interactions, such as C—H⋯O interactions, which are significant for understanding their physical and chemical properties and potential applications in materials science and drug design (Saravanan et al., 2016).

Photovoltaic Efficiency and Ligand-Protein Interactions

  • Studies on bioactive benzothiazolinone acetamide analogs include spectroscopic, quantum mechanical studies, and ligand-protein interactions. These compounds show potential as photosensitizers in dye-sensitized solar cells (DSSCs), demonstrating good light harvesting efficiency (LHE) and favorable energy for electron injection, which could be applied in photovoltaic cells. Their non-linear optical (NLO) activities and interactions with biological targets like Cyclooxygenase 1 (COX1) suggest dual applications in renewable energy and pharmaceuticals (Mary et al., 2020).

Antitumor Activity

  • The synthesis and evaluation of thiazole derivatives bearing different heterocyclic rings have shown potential antitumor activity. These compounds were tested against various human tumor cell lines, indicating their potential application in cancer research and therapy development (Yurttaş et al., 2015).

Antibacterial and Antimicrobial Applications

  • The synthesis and antibacterial evaluation of 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus have demonstrated significant antibacterial activities against both gram-positive and gram-negative bacteria. These findings highlight the potential for developing new antimicrobial agents based on thiazole acetamide frameworks (Rezki, 2016).

properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN4O2S/c21-15-8-6-14(7-9-15)10-11-22-18(26)12-17-13-28-20(24-17)25-19(27)23-16-4-2-1-3-5-16/h6-9,13,16H,1-5,10-12H2,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDAATFQOGCYPIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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